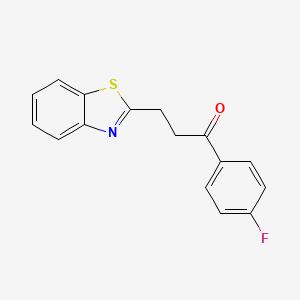![molecular formula C15H11ClN4O2 B14946583 4-[2-(3-chlorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B14946583.png)
4-[2-(3-chlorobenzyl)-2H-tetrazol-5-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(3-Chlorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid is an organic compound that features a benzyl group substituted with a chlorine atom, a tetraazole ring, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-chlorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized via a cyclization reaction involving hydrazine and a nitrile compound under acidic conditions.
Chlorobenzyl Substitution: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a nucleophile.
Benzoic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-[2-(3-Chlorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or alcohols.
Reduction: The compound can be reduced using catalytic hydrogenation or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzyl alcohols.
科学的研究の応用
4-[2-(3-Chlorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The unique structural properties make it a candidate for the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its biological activity.
作用機序
The mechanism of action of 4-[2-(3-chlorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetraazole ring and benzoic acid moiety play crucial roles in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-[2-(3-Chlorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid: shares similarities with other benzyl-substituted tetraazoles and benzoic acid derivatives.
2-(4-Chlorobenzoyl)benzoic acid: Another compound with a chlorobenzyl group and benzoic acid moiety.
4-[(4-Chlorobenzyl)oxy]benzoic acid: A related compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of 4-[2-(3-chlorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C15H11ClN4O2 |
|---|---|
分子量 |
314.72 g/mol |
IUPAC名 |
4-[2-[(3-chlorophenyl)methyl]tetrazol-5-yl]benzoic acid |
InChI |
InChI=1S/C15H11ClN4O2/c16-13-3-1-2-10(8-13)9-20-18-14(17-19-20)11-4-6-12(7-5-11)15(21)22/h1-8H,9H2,(H,21,22) |
InChIキー |
VUUFLRSKRRURQM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3'-methyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl}phenyl)acetamide](/img/structure/B14946505.png)

![1-(1,3-Benzodioxol-5-yl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14946522.png)
![5-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14946543.png)
![4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B14946555.png)
![2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B14946562.png)
![N'-cyclohexylidene-2-[4-(quinolin-2-yl)piperazin-1-yl]acetohydrazide](/img/structure/B14946568.png)
![N-[2-(ethylsulfanyl)ethyl]-5-nitropyridin-2-amine](/img/structure/B14946572.png)
![6,8-dibromo-7-hydroxy-2,3,4,5-tetrahydro-1H-[1]benzofuro[2,3-c]azepin-1-one](/img/structure/B14946576.png)
![N-cyclopropyl-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B14946585.png)

![1-(4-fluorophenyl)-3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione](/img/structure/B14946588.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B14946593.png)
![4-chloro-N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B14946603.png)
